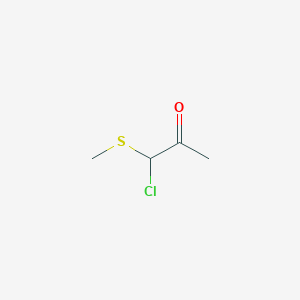
1-Chloro-1-(methylsulfanyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-methylsulfanyl-propan-2-one is an organic compound with the molecular formula C4H7ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsulfanyl-propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-methylsulfanyl-propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-1-methylsulfanyl-propan-2-one may involve the continuous flow of reactants through a reactor, allowing for efficient heat management and product separation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-methylsulfanyl-propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2) are typical.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) are frequently employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-amino-1-methylsulfanyl-propan-2-one, 1-hydroxy-1-methylsulfanyl-propan-2-one, or 1-methylsulfanyl-1-thiopropan-2-one can be formed.
Oxidation: Products include 1-chloro-1-methylsulfinyl-propan-2-one (sulfoxide) and 1-chloro-1-methylsulfonyl-propan-2-one (sulfone).
Reduction: The primary product is 1-chloro-1-methylsulfanyl-propan-2-ol.
Aplicaciones Científicas De Investigación
1-Chloro-1-methylsulfanyl-propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated ketones and sulfanyl groups on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-methylsulfanyl-propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The methylsulfanyl group can be oxidized to sulfoxides or sulfones, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
1-Chloro-2-methylsulfanyl-propan-2-one: Similar structure but with the chlorine atom on the second carbon.
1-Bromo-1-methylsulfanyl-propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-methylsulfanyl-butan-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 1-Chloro-1-methylsulfanyl-propan-2-one is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
56870-03-2 |
|---|---|
Fórmula molecular |
C4H7ClOS |
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
1-chloro-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H7ClOS/c1-3(6)4(5)7-2/h4H,1-2H3 |
Clave InChI |
HKGZGKXNOQKDLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



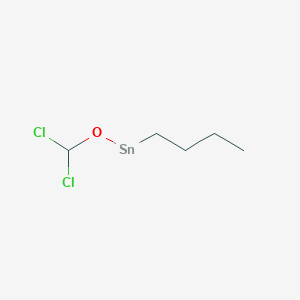
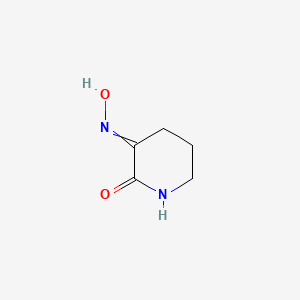
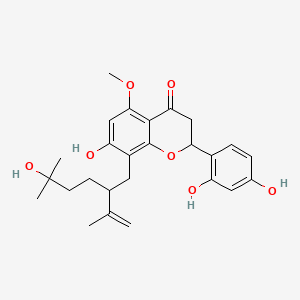
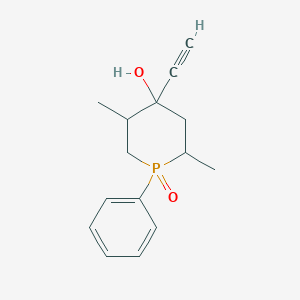
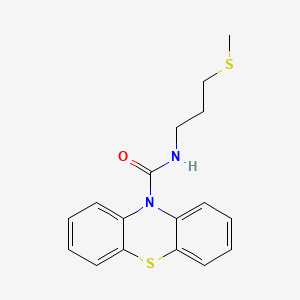

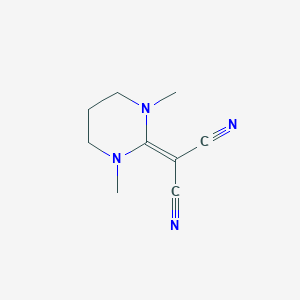
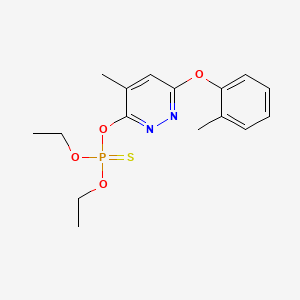

![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
